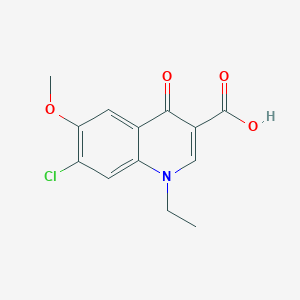

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a quinoline core substituted with chloro (Cl), ethyl (C₂H₅), methoxy (OCH₃), and carboxylic acid (COOH) groups. Its molecular formula is C₁₃H₁₁ClFNO₄ (CAS: 68077-26-9) . This compound is structurally related to antibiotics like ciprofloxacin but differs in substituents: the ethyl group at position 1 and methoxy at position 6 distinguish it from cyclopropyl- or fluoro-substituted analogs.

Eigenschaften

Molekularformel |

C13H12ClNO4 |

|---|---|

Molekulargewicht |

281.69 g/mol |

IUPAC-Name |

7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

WCQVZBKCLVLTEL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, ethyl, and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen antibakteriellen Eigenschaften untersucht. Sie dient als Modellverbindung zum Verständnis des Wirkmechanismus von Chinolon-Antibiotika.

Medizin: Die potenzielle antibakterielle Aktivität der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika. Sie wird auch auf ihren potenziellen Einsatz bei der Behandlung bakterieller Infektionen untersucht, die gegen bestehende Antibiotika resistent sind.

Industrie: In der pharmazeutischen Industrie wird die Verbindung als Zwischenprodukt bei der Synthese verschiedener Arzneimittel eingesetzt. Ihre strukturellen Merkmale machen sie zu einem wertvollen Bestandteil bei der Entwicklung neuer Therapeutika.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Durch die Bindung an diese Enzyme verhindert die Verbindung die Supercoiling und Entcoiling der bakteriellen DNA, was zur Hemmung der bakteriellen Zellteilung und des Wachstums führt. Dieser Mechanismus ähnelt dem anderer Chinolon-Antibiotika, wodurch er gegen ein breites Spektrum von Bakterien wirksam ist.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.

Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.

Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.

Wirkmechanismus

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Synthesis : Synthesized via stepwise reactions involving ethyl esters and acid-catalyzed hydrolysis (similar to methods described for cyclopropyl analogs in and ).

Comparison with Similar Compounds

The compound is compared to structurally related fluoroquinolones, focusing on substituent effects, antimicrobial activity, and physicochemical properties.

Table 1: Substituent Comparison of Fluoroquinolone Derivatives

Structural and Functional Differences

- Cyclopropyl: Common in fluoroquinolones (e.g., ciprofloxacin) for balancing solubility and bioavailability .

- Fluoro (F): Enhances DNA gyrase inhibition in Gram-negative bacteria .

- Position 7 and 8 Modifications: Chloro (Cl) at position 7 is associated with extended-spectrum activity but may increase cytotoxicity . Piperazinyl or azepan-amino groups (e.g., besifloxacin) improve potency against resistant strains .

Antimicrobial Activity Trends

- Methoxy vs. Fluoro at Position 6 :

- Ethyl vs. Cyclopropyl at Position 1 :

Physicochemical Properties

- Thermal Stability : Ethyl-substituted compounds are less stable than cyclopropyl analogs, as seen in temafloxacin intermediates requiring controlled synthesis conditions .

Research Implications

- Drug Design : The ethyl-methoxy combination offers a template for developing topical antibiotics with reduced systemic toxicity.

- Limitations: Lower solubility compared to cyclopropyl-piperazinyl derivatives may restrict intravenous use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.